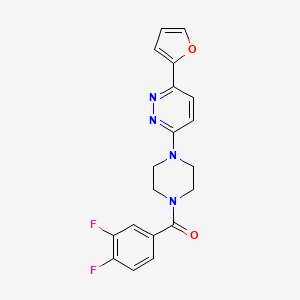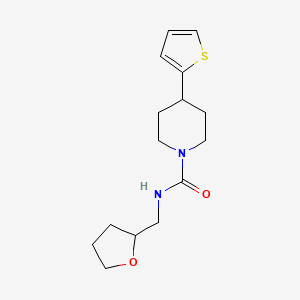
N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide (ADIC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADIC has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide is not fully understood. However, it has been proposed that N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. It has also been suggested that N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide may act by modulating the activity of immune cells.
Biochemical and Physiological Effects:
N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide has been found to possess anti-cancer properties and has been shown to induce apoptosis in cancer cells. It has also been found to possess neuroprotective properties and has been shown to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, it is important to note that N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide is a relatively new compound, and its properties and potential therapeutic applications are still being studied.
Direcciones Futuras
There are several potential future directions for the study of N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide. One area of interest is the development of new drugs for the treatment of inflammatory diseases. Another area of interest is the study of N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide's potential as a neuroprotective agent. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide can be synthesized using a multistep process, starting with the reaction of indole with acetic anhydride to form N-acetylindole. This compound is then reacted with thionyl chloride to form N-acetyl-2-chloroindole. Finally, the addition of chloroacetyl chloride to N-acetyl-2-chloroindole yields N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide.
Aplicaciones Científicas De Investigación
N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(14)13(18)15-11-5-3-4-10-6-7-16(9(2)17)12(10)11/h3-5,8H,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJRAVCBZIRUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1N(CC2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Acetyl-2,3-dihydroindol-7-yl)-2-chloropropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-phenyl-1,3-thiazol-2-yl)-N-(2-phenylethyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2838177.png)


![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2838180.png)
![5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2838182.png)

![Ethyl {[3,5-dicyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2838187.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)
![2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2838189.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)